

Application Notes and Protocols for JTP-103237 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **JTP-103237**, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, in mouse models of metabolic disease. The following protocols are based on preclinical studies investigating the compound's efficacy in diet-induced obesity (DIO) and high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver models.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the administration of **JTP-103237** in mouse models based on published studies.

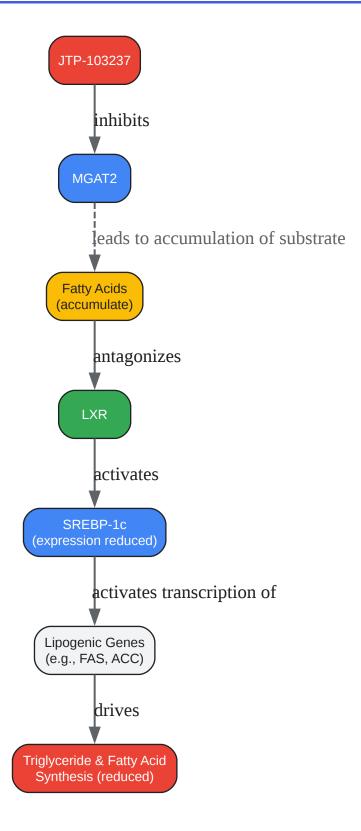


Parameter	Diet-Induced Obesity (DIO) Model	High-Sucrose, Very-Low- Fat (HSVLF) Diet Model
Mouse Strain	C57BL/6J	C57BL/6J
Age/Sex	Male, age not specified	5-week-old or 10-week-old Male
Administration Route	Oral (Food Admixture)	Oral (Food Admixture or Gavage)
Dosage	Chronic administration, specific dosage not detailed in abstracts	Food Admixture: 33 mg/kg/day and 111 mg/kg/day.[1] Single Oral Gavage: 100 mg/kg.[1]
Vehicle (for Gavage)	0.5% Methylcellulose (based on similar compounds)	0.5% Methylcellulose (inferred for 100 mg/kg dose)
Treatment Duration	Chronic (specific duration not detailed, typically 8-16 weeks for DIO models)	37 days for food admixture study.[1]
Reported Effects	Decreased body weight, increased O2 consumption, improved glucose tolerance, decreased fat weight and hepatic triglyceride content.	Reduced hepatic triglyceride content, suppressed triglyceride and fatty acid synthesis, decreased plasma glucose and total cholesterol. [1]

Signaling Pathway of JTP-103237 in Hepatic Lipid Metabolism

JTP-103237 exerts its effects by inhibiting MGAT2, a key enzyme in the monoacylglycerol pathway of triglyceride synthesis. This inhibition leads to an accumulation of fatty acids, which in turn antagonizes the Liver X Receptor (LXR). The subsequent downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) results in reduced expression of lipogenic genes.





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JTP-103237 Signaling Pathway

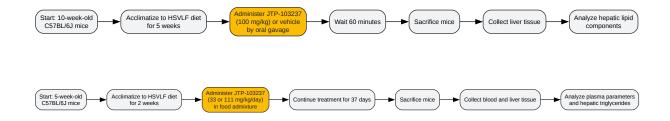
Experimental Protocols



Acute Single-Dose Oral Gavage Study in HSVLF Diet-Induced Fatty Liver Model

This protocol is designed to assess the acute effects of **JTP-103237** on hepatic lipid metabolism.

Workflow:



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References

- 1. researchgate.net [researchgate.net]
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